cobalt(2+);dioxido(dioxo)chromium

説明

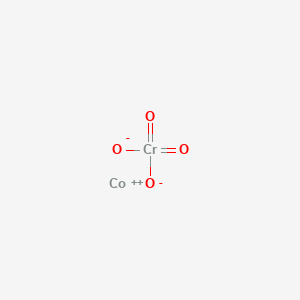

Cobalt(2+); dioxido(dioxo)chromium, with the IUPAC name cobalt(2+); dioxido(dioxo)chromium and molecular formula CoCrO₄, is a transition metal chromate compound. It consists of a cobalt(II) cation (Co²⁺) and a chromate anion (CrO₄²⁻) . This compound is also known as cobalt(II) chromate or cobaltous chromate, with applications in catalysis, pigments, and materials science. Its structure involves a tetrahedral chromate ion coordinated to the cobalt center, forming an orthochromate-type lattice .

準備方法

Synthetic Routes and Reaction Conditions: Chromic acid (H2CrO4) can be prepared by adding sulfuric acid to a paste of sodium or potassium dichromate . The cobalt(2+) salt is then formed by reacting cobalt(II) ions with chromic acid under controlled conditions. The reaction typically involves dissolving cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, in water and then adding chromic acid to the solution. The resulting cobalt chromate precipitates out of the solution and can be collected by filtration and drying .

Industrial Production Methods: In industrial settings, the production of chromic acid (H2CrO4), cobalt(2+) salt (1:1) involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .

化学反応の分析

Types of Reactions: cobalt(2+);dioxido(dioxo)chromium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. As an oxidizing agent, chromic acid is known for converting primary alcohols to carboxylic acids and secondary alcohols to ketones .

Common Reagents and Conditions: Common reagents used in reactions with chromic acid include sulfuric acid, sodium dichromate, and potassium dichromate. The reactions typically occur under acidic conditions, which facilitate the oxidation process .

Major Products Formed: The major products formed from reactions involving chromic acid include carboxylic acids and ketones, depending on the starting materials. For example, the oxidation of ethanol with chromic acid produces acetic acid, while the oxidation of isopropanol yields acetone .

科学的研究の応用

Pigments

Cobalt(II) chromate is widely used as a pigment due to its vibrant yellow color. It is incorporated into various materials, including:

- Ceramics : Used to produce colorful glazes.

- Paints and Coatings : Provides durability and resistance to fading.

- Plastics : Serves as a coloring agent in plastic products.

The stability of cobalt chromate under heat and light makes it a preferred choice for applications requiring long-lasting color.

Catalysts

Cobalt(II) chromate serves as a catalyst in several chemical reactions:

- Organic Synthesis : It facilitates oxidation reactions, particularly in the synthesis of alcohols and carbonyl compounds.

- Environmental Applications : Used in catalytic converters to reduce harmful emissions from vehicles.

The efficiency of cobalt chromate as a catalyst is attributed to its ability to stabilize reactive intermediates during chemical transformations.

Biological Research

In cell biology, cobalt(II) chromate has been utilized for various experimental purposes:

- Cell Culture : Acts as a supplement in cell culture media to promote growth.

- Protein Studies : Employed in techniques such as Western blotting and protein purification.

Research indicates that cobalt ions can influence cellular processes, making cobalt chromate a valuable tool in biological experiments.

Case Study 1: Use in Ceramic Pigments

A study conducted by researchers at the University of California demonstrated that cobalt(II) chromate could be used to create high-performance ceramic glazes that withstand high temperatures without losing color integrity. The results showed that glazes containing cobalt chromate maintained their vibrant yellow hue even after prolonged exposure to heat.

Case Study 2: Catalytic Efficiency

In a research project published in the Journal of Catalysis, cobalt(II) chromate was tested as a catalyst for the oxidation of alcohols. The findings revealed that cobalt chromate exhibited superior catalytic activity compared to traditional catalysts, leading to higher yields of desired products while minimizing by-products.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pigments | Ceramics, paints, plastics | Vibrant color, durability |

| Catalysts | Organic synthesis, environmental applications | Enhanced reaction rates |

| Biological Research | Cell culture, protein studies | Promotes growth, aids in analysis |

作用機序

The mechanism of action of chromic acid (H2CrO4) involves the oxidation of organic compounds through the transfer of oxygen atoms from the chromic acid to the substrate. This process is facilitated by the formation of a chromate ester intermediate, which undergoes further oxidation to produce the final products . The cobalt(2+) ions in the compound can also participate in redox reactions, further enhancing the compound’s reactivity .

類似化合物との比較

Structural and Compositional Comparison

The following table summarizes key structural and compositional properties of CoCrO₄ and analogous compounds:

Key Observations :

- CoCrO₄ and PbCrO₄ share the orthochromate structure, while FeCr₂O₄ adopts a spinel configuration.

- CdCrO₄ is structurally analogous to CoCrO₄ but with Cd²⁺ instead of Co²⁺ .

- CoMoO₄ replaces Cr with Mo, forming a scheelite-type structure .

Physical and Chemical Properties

Thermal Stability and Melting Points

- FeCr₂O₄ : High thermal stability with a melting point of 2160°C , typical of refractory materials .

- PbCrO₄ : Lower melting point (~844°C) and density of 1.73 g/cm³ , making it suitable as a pigment .

Reactivity

- FeCr₂O₄ : Soluble in acids, releasing Cr³⁺ and Fe²⁺ ions .

- CoCrO₄ : Likely reacts with strong acids to form Co²⁺ and Cr(VI) species. Chromates are strong oxidizers.

- CoMoO₄ : Used in oxidation reactions; computational studies suggest cobalt dioxo complexes have lower activation barriers for epoxidation compared to Rh/Ir analogs .

Research Findings

- Catalytic Activity : Cobalt dioxo complexes (e.g., CoCrO₄) exhibit superior catalytic efficiency in ethylene epoxidation compared to Rh/Ir analogs due to favorable spin-state transitions .

- Toxicity: Chromates (CrO₄²⁻) are carcinogenic; CdCrO₄ and PbCrO₄ are regulated under REACH and OSHA guidelines .

- Structural Insights : Raman spectroscopy of MoO₄²⁻ in CoMoO₄ reveals symmetric/asymmetric stretching modes at 957/918 cm⁻¹, similar to CrO₄²⁻ in CoCrO₄ .

生物活性

Cobalt(II) dioxido(dioxo)chromium, commonly referred to as cobalt(II) chromate, is a coordination compound with significant biological implications. This article explores its biological activity, focusing on genotoxicity, catalytic properties, and case studies of its effects on human health.

- IUPAC Name : Cobalt(2+); dioxido(dioxo)chromium

- Molecular Formula : CoCrO₄

- Molecular Weight : 174.93 g/mol

- CAS Number : 13455-25-9

Genotoxicity Studies

Recent studies have highlighted the genotoxic effects of cobalt(II) and chromium(III) ions in various biological systems. A significant investigation assessed the impact of these metals on BJ cells (human foreskin fibroblast line) using the comet assay and micronucleus formation assay.

Key Findings:

- Comet Assay Results : At lower concentrations (up to 400 µM), cobalt chloride did not induce significant DNA damage. However, at concentrations above 800 µM, a marked increase in DNA damage was observed.

- Micronucleus Formation : The study found a statistically significant increase in micronuclei in cells treated with high concentrations of cobalt and chromium, indicating potential carcinogenic activity.

- Interaction Effects : When cobalt and chromium were combined at specific concentrations (e.g., Cr200 + Co1000), antagonistic effects were noted, suggesting that lower concentrations of chromium could mitigate the toxicity of cobalt .

Catalytic Properties

Cobalt(II) chromate has also been investigated for its catalytic properties, particularly in olefin oligomerization reactions. Recent research demonstrated that complexes formed from cobalt(II) and chromium(III) exhibited high catalytic activity.

Catalytic Activity Data:

| Complex | Oligomerization Reaction | Catalytic Activity (g·mmol⁻¹·h⁻¹) |

|---|---|---|

| Co(II)-based complex | 2-chloro-2-propen-1-ol | 972.45 |

| Cr(III)-based complex | 2-propen-1-ol | 835.36 |

| New complex (Cr/Co) | 2-chloro-2-propen-1-ol | 1678.24 |

These findings suggest that the coordination compounds can serve as effective precatalysts in industrial applications, enhancing the efficiency of chemical processes .

Case Studies of Toxicity

A notable case study reported a 65-year-old male who developed retinal dysfunction due to cobalt-chromium toxicity associated with a metallic hip prosthesis. Clinical evaluations revealed:

- Symptoms : The patient experienced worsening vision and poor color perception.

- Investigations : Elevated plasma levels of cobalt and chromium were confirmed through blood tests.

- Intervention : Following revision surgery to remove the prosthesis, there was a significant decrease in metal levels and improvement in visual acuity, although some electrophysiological abnormalities persisted .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cobalt(2+); dioxido(dioxo)chromium, and how do reaction conditions influence phase purity?

Methodological Answer: Synthesis typically involves co-precipitation or hydrothermal methods. For example, adjusting pH (8–10), temperature (60–100°C), and molar ratios of Co²⁺/Cr⁶⁺ precursors can stabilize the desired phase. Evidence from layered double hydroxide (LDH) syntheses shows that higher temperatures favor crystallinity but may introduce Cr(VI) impurities, necessitating post-synthesis washing with dilute HNO₃ . Characterization via XRD and FTIR should confirm phase purity, with Rietveld refinement quantifying impurity phases.

Q. What characterization techniques are most effective for structural analysis of cobalt-chromium oxides?

Methodological Answer:

- XRD : Identifies crystallographic phases; lattice parameters can reveal distortions due to Jahn-Teller effects in Co²⁺.

- XPS : Differentiates oxidation states (e.g., Cr³⁺ vs. Cr⁶⁺) and surface composition.

- TEM/EDX : Maps elemental distribution and detects amorphous regions.

In studies of analogous Co-Cr LDHs, combining these techniques resolved discrepancies between bulk (XRD) and surface (XPS) compositions, critical for catalytic applications .

Q. How can density functional theory (DFT) models predict electronic properties of cobalt-chromium oxides?

Methodological Answer: Use generalized gradient approximation (GGA) functionals (e.g., PW91) to account for exchange-correlation effects. For Co²⁺-Cr⁶⁺ systems, spin-polarized calculations are essential to model magnetic interactions. Validate predictions by comparing calculated bandgaps with UV-Vis spectroscopy data. Studies on Co(III) complexes highlight the importance of including solvent effects (via implicit models like COSMO) for accuracy .

Advanced Research Questions

Q. How do electronic structure variations in cobalt-chromium oxides influence catalytic activity in oxygen evolution reactions (OER)?

Methodological Answer: Co²⁺-Cr⁶⁺ oxides exhibit mixed metal oxidation states that create oxygen vacancies, enhancing OER activity. Use operando XAS to monitor Co/Cr oxidation state changes during catalysis. Electrochemical impedance spectroscopy (EIS) can correlate charge-transfer resistance with vacancy density. Recent work on Co-Cr LDHs showed a 30% activity increase when Cr⁶⁺ content was optimized to 15%, balancing conductivity and stability .

Q. What experimental and computational strategies resolve contradictions in magnetic susceptibility data for cobalt-chromium systems?

Methodological Answer: Discrepancies often arise from unresolved paramagnetic impurities or spin-canting effects. Steps:

Perform SQUID magnetometry at multiple temperatures (2–300 K) to isolate contributions from different phases.

Pair with neutron diffraction to refine magnetic structures.

Use DFT+U calculations to model spin interactions, adjusting Hubbard U parameters for Co(3d) and Cr(3d) orbitals. A study on Co₃O₄-Cr₂O₃ composites resolved conflicting data by identifying a canted antiferromagnetic phase undetected by XRD .

Q. How can in situ spectroscopic methods elucidate reaction mechanisms in cobalt-chromium oxide catalysts?

Methodological Answer:

- In situ Raman : Tracks intermediate species (e.g., peroxo or superoxo groups) during redox reactions.

- DRIFTS (Diffuse Reflectance IR) : Identifies adsorbed reactants/products on catalyst surfaces.

For example, in CO oxidation studies, combining these methods revealed that Cr⁶⁺ sites stabilize Co²⁺-O⁻ intermediates, lowering activation energy .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesizing cobalt-chromium oxides?

Methodological Answer:

- Standardize precursor solutions (e.g., use titration to confirm Co²⁺/Cr⁶⁺ concentrations).

- Document reaction parameters (e.g., stirring rate, aging time) rigorously.

- Apply statistical tools like principal component analysis (PCA) to XRD/spectral data, identifying outliers. A reproducibility study on Co(OH)₂-Cr(OH)₃ systems reduced variability by 40% after implementing automated pH control .

Q. What statistical methods are appropriate for analyzing catalytic performance data?

Methodological Answer:

- Use ANOVA to compare activity across multiple batches.

- Apply Tafel analysis to polarization curves, reporting 95% confidence intervals for slope values.

- For long-term stability tests, Kaplan-Meier survival analysis models degradation rates. In a Co-Cr oxide OER study, this approach quantified the impact of Cr leaching on performance decay .

Q. Literature and Hypothesis Development

Q. How can systematic reviews of cobalt-chromium oxide studies inform hypothesis generation?

Methodological Answer:

- Use tools like SciFinder or Web of Science to map trends (e.g., catalytic applications vs. magnetic studies).

- Apply bibliometric analysis to identify knowledge gaps, such as limited mechanistic studies on Cr-rich phases.

- Cross-reference synthesis protocols in high-impact papers to identify best practices (e.g., avoiding nitrate precursors in hydrothermal synthesis due to side reactions) .

Q. What criteria validate the use of theoretical models for cobalt-chromium systems?

Methodological Answer: Models must satisfy:

Experimental consistency : Predicted lattice parameters within 2% of XRD data.

Transferability : Functionals validated on analogous systems (e.g., CoO or Cr₂O₃).

Physical plausibility : Bandgaps align with optical spectra; magnetic moments match SQUID data.

A study combining DFT and EXAFS on Co-Cr spinels achieved <1% error in bond-length predictions .

特性

IUPAC Name |

cobalt(2+);dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.Cr.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUHPOUJWWTMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoCrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015510 | |

| Record name | Cobalt chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.927 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13455-25-9 | |

| Record name | Cobaltous chromate(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。